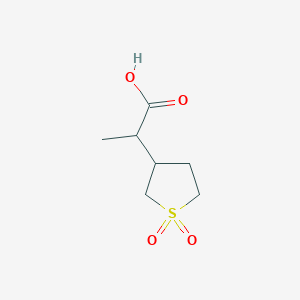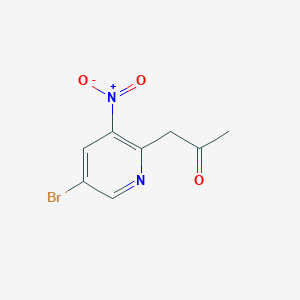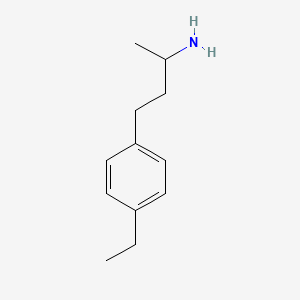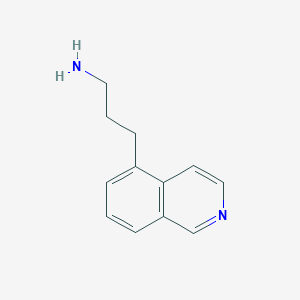
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15NOClH It is known for its unique structure, which includes an ethynyl group attached to an oxane ring
Vorbereitungsmethoden
The synthesis of 1-(4-Ethynyloxan-4-yl)methanaminehydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the oxane ring, followed by the introduction of the ethynyl group. The final step involves the addition of the methanamine group and the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include ethynyl derivatives, oxane precursors, and methanamine.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and yield.
Analyse Chemischer Reaktionen
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-ethenyloxan-4-yl)methanamine hydrochloride and 1-(4-methyloxan-4-yl)methanamine hydrochloride share structural similarities.
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from its analogs, providing unique reactivity and applications.
Eigenschaften
Molekularformel |
C8H14ClNO |
|---|---|
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
(4-ethynyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h1H,3-7,9H2;1H |
InChI-Schlüssel |
OQWRZCAZSUJNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCOCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)



![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)

